molecular formula C11H12Cl2N2O2 B2838882 2-chloro-N-{[(3-chlorophenyl)carbamoyl]methyl}-N-methylacetamide CAS No. 2060063-94-5

2-chloro-N-{[(3-chlorophenyl)carbamoyl]methyl}-N-methylacetamide

Cat. No.: B2838882
CAS No.: 2060063-94-5
M. Wt: 275.13
InChI Key: SGTINGVBUMRFHY-UHFFFAOYSA-N
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Description

2-chloro-N-{[(3-chlorophenyl)carbamoyl]methyl}-N-methylacetamide is an organic compound with the molecular formula C11H12Cl2N2O2. This compound is characterized by the presence of two chlorine atoms, a carbamoyl group, and a methylacetamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

2-chloro-N-{[(3-chlorophenyl)carbamoyl]methyl}-N-methylacetamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{[(3-chlorophenyl)carbamoyl]methyl}-N-methylacetamide typically involves the reaction of 3-chlorophenyl isocyanate with N-methylacetamide in the presence of a chlorinating agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the required purity levels for further applications.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{[(3-chlorophenyl)carbamoyl]methyl}-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride is a commonly used reducing agent.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Mechanism of Action

The mechanism of action of 2-chloro-N-{[(3-chlorophenyl)carbamoyl]methyl}-N-methylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(3-chlorophenyl)acetamide
  • 2-chloro-N-(3-cyanophenyl)acetamide
  • 2-chloro-N-(3-methoxybenzyl)acetamide

Uniqueness

2-chloro-N-{[(3-chlorophenyl)carbamoyl]methyl}-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

IUPAC Name

2-[(2-chloroacetyl)-methylamino]-N-(3-chlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O2/c1-15(11(17)6-12)7-10(16)14-9-4-2-3-8(13)5-9/h2-5H,6-7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTINGVBUMRFHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC(=CC=C1)Cl)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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